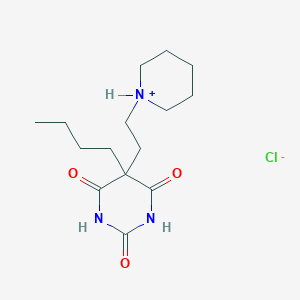
5-Butyl-5-(2-piperidin-1-ium-1-ylethyl)-1,3-diazinane-2,4,6-trionechloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride: is a chemical compound with the molecular formula C15H25N3O3·HCl It is a derivative of barbituric acid, which is known for its sedative and hypnotic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride typically involves the reaction of barbituric acid with butyl bromide and 2-(piperidino)ethyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reactions. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to various purification steps, including filtration, crystallization, and drying, to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and mild heating.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride is used to study the effects of barbiturates on cellular processes and neurotransmitter systems.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a sedative or hypnotic agent.
Industry: In the industrial sector, the compound is used in the development of new pharmaceuticals and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride involves its interaction with the central nervous system. It acts as a nonselective central nervous system depressant by promoting the binding to inhibitory gamma-aminobutyric acid (GABA) subtype receptors. This modulation of GABA receptors enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. Additionally, the compound may inhibit glutamate-induced depolarizations, further contributing to its depressant effects.
Vergleich Mit ähnlichen Verbindungen
Phenobarbital: A long-acting barbiturate used as an anticonvulsant.
Pentobarbital: A short-acting barbiturate used for anesthesia and euthanasia.
Secobarbital: A short-acting barbiturate used for sedation and as a preoperative medication.
Comparison:
- The presence of the piperidinoethyl group in 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride may influence its binding affinity and selectivity for GABA receptors, potentially leading to different therapeutic effects.
5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride: is unique due to its specific chemical structure, which includes a piperidinoethyl group. This structural difference may result in distinct pharmacological properties compared to other barbiturates.
Phenobarbital: and are more commonly used in clinical settings, whereas 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride is primarily of interest in research contexts.
Eigenschaften
CAS-Nummer |
109438-93-9 |
|---|---|
Molekularformel |
C15H25ClN3O3- |
Molekulargewicht |
331.84 g/mol |
IUPAC-Name |
5-butyl-5-(2-piperidin-1-ium-1-ylethyl)-1,3-diazinane-2,4,6-trione;chloride |
InChI |
InChI=1S/C15H25N3O3.ClH/c1-2-3-7-15(8-11-18-9-5-4-6-10-18)12(19)16-14(21)17-13(15)20;/h2-11H2,1H3,(H2,16,17,19,20,21);1H |
InChI-Schlüssel |
MJXWWXUXYQXSHV-UHFFFAOYSA-M |
SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CC[NH+]2CCCCC2.[Cl-] |
Kanonische SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CC[NH+]2CCCCC2.[Cl-] |
Synonyme |
5-butyl-5-[2-(3,4,5,6-tetrahydro-2H-pyridin-1-yl)ethyl]-1,3-diazinane-2,4,6-trione chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















